molecular formula C45H55ClO6 B1230361 Sterolibrin CAS No. 8077-77-8

Sterolibrin

Cat. No.: B1230361
CAS No.: 8077-77-8
M. Wt: 727.4 g/mol
InChI Key: VHFMNPCKKRDMIC-TXCCHKNXSA-N
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Description

Sterolibrin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It belongs to the class of sterol derivatives, which are known for their biological and chemical significance. This compound is particularly noted for its role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sterolibrin typically involves several steps, starting from basic sterol precursors. One common method involves the hydroxylation of sterol compounds, followed by a series of oxidation and reduction reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using biotechnological approaches. Microbial bioconversion is a popular method, where specific strains of bacteria or fungi are used to convert sterol precursors into this compound. This method is favored for its efficiency and sustainability, as it reduces the need for harsh chemical reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

Sterolibrin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.

Scientific Research Applications

Sterolibrin has a wide range of applications in scientific research:

Mechanism of Action

Sterolibrin exerts its effects through several molecular pathways. It primarily targets sterol regulatory elements in cellular membranes, influencing the synthesis and metabolism of cholesterol and other sterols. This regulation is crucial for maintaining cellular homeostasis and preventing the accumulation of harmful sterol derivatives .

Comparison with Similar Compounds

Sterolibrin is often compared with other sterol derivatives such as sitosterol, campesterol, and stigmasterol. While these compounds share similar structural features, this compound is unique in its specific functional groups and its higher efficacy in certain biochemical pathways. This uniqueness makes it a valuable compound for targeted therapeutic applications and specialized industrial uses .

Conclusion

This compound is a compound of significant scientific interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its role in scientific research and therapeutic potential, this compound continues to be a focal point of study in various fields. Its comparison with similar compounds highlights its unique advantages, making it a valuable asset in both research and industry.

Properties

CAS No.

8077-77-8

Molecular Formula

C45H55ClO6

Molecular Weight

727.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C24H29ClO4.C21H26O2/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,17-19H,1,6-10H2,2-5H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18+,19+,22-,23+,24+;17-,18-,19+,20+,21?/m11/s1

InChI Key

VHFMNPCKKRDMIC-TXCCHKNXSA-N

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Synonyms

iogest
sterolibrin

Origin of Product

United States

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